molecular formula C17H16ClNO3 B11940512 3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide CAS No. 853350-10-4

3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide

Cat. No.: B11940512
CAS No.: 853350-10-4
M. Wt: 317.8 g/mol
InChI Key: DFQIZUBKIDSIJH-MDZDMXLPSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide is an organic compound with the molecular formula C17H16ClNO3. This compound is characterized by the presence of a chloro and methoxy group on the phenyl rings, and an amide linkage connecting the two phenyl rings through a propenamide chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 3-methoxyaniline in the presence of a base, followed by the addition of an acylating agent to form the propenamide linkage. The reaction conditions often require a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propenamide linkage can be reduced to form the corresponding amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid
  • 3-(2-Chloro-3-methoxyphenyl)-2-cyano-2-propenoic acid
  • 3-(2-Chloro-3-methoxyphenyl)-3-azetidinol

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl rings and the propenamide linkage. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

853350-10-4

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H16ClNO3/c1-21-14-7-4-6-13(11-14)19-16(20)10-9-12-5-3-8-15(22-2)17(12)18/h3-11H,1-2H3,(H,19,20)/b10-9+

InChI Key

DFQIZUBKIDSIJH-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl

Origin of Product

United States

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